molecular formula C12H16N2O2 B8627278 N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide

N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide

Cat. No. B8627278
M. Wt: 220.27 g/mol
InChI Key: XIACJPNGPWJLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-Acetyl-phenyl)-2-dimethylamino-acetamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C12H16N2O2/c1-9(15)10-5-4-6-11(7-10)13-12(16)8-14(2)3/h4-7H,8H2,1-3H3,(H,13,16)

InChI Key

XIACJPNGPWJLHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3′-amino-acetophenone (25 mmol) in THF (100 mL) was added chloroacyl chloride (30 mmol). The mixture was stirred for 30 min, poured into ice cold 2M NaOH (aq) and extracted with Et2O. The organic phase was dried and the solvent was removed under reduced pressure giving the pure product. A solution of the product (10 mmol) and triethyl amine (30 mmol) in ethanol was added amine (20 mmol) and the mixture was refluxed for 4 hours. Ethanol was removed under reduced pressure and the product was dissolved in EtOAc and washed with 2M NaOH (aq). EtOAc was removed under reduced pressure giving the product as pure brown oil in 85% yield. 1H-NMR (CDCl3) 5 9.31 (s, 1H), 8.05 (m, 2H), 7.72 (dt,1H), 7.46 (t, 1H), 3.11 (s, 2H), 2.62 (s, 3H), 2.41 (s,.6H).
Quantity
25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
chloroacyl chloride
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
30 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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